(S,R,S)-AHPC-CO-C6-Br

Description

BenchChem offers high-quality (S,R,S)-AHPC-CO-C6-Br suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-CO-C6-Br including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H41BrN4O4S |

|---|---|

Molecular Weight |

621.6 g/mol |

IUPAC Name |

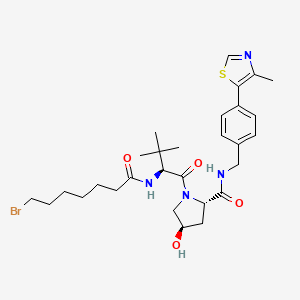

(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |

InChI Key |

VFMSEFDQJTUBHA-MVERNJQCSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |

Origin of Product |

United States |

Foundational & Exploratory

Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-CO-C6-Br Structure, Properties, and PROTAC Synthesis

Executive Summary

(S,R,S)-AHPC-CO-C6-Br is a highly specialized, heterobifunctional building block utilized in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase binding moiety—derived from the VH032 ligand—conjugated to a versatile 7-bromoheptanoyl (CO-C6-Br) linker[1][2]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its chemical properties, mechanistic rationale, and validated protocols for integration into targeted protein degradation workflows.

Chemical Structure and Physicochemical Properties

The molecule is rationally designed with two distinct functional domains that serve separate but synergistic purposes in PROTAC development:

-

The Warhead ((S,R,S)-AHPC): An aliphatic hydroxyproline-based compound (AHPC) that acts as a highly specific ligand for the VHL E3 ligase[].

-

The Linker (CO-C6-Br): A flexible aliphatic chain terminating in a primary bromide. The carbonyl group forms an amide bond with the AHPC core, while the terminal bromide serves as a reactive electrophile for nucleophilic substitution (SN2) with a target protein of interest (POI) ligand[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of (S,R,S)-AHPC-CO-C6-Br[4]

| Property | Value |

| Chemical Name / Synonyms | (S,R,S)-AHPC-CO-C6-Br |

| Molecular Formula | C29H41BrN4O4S |

| Molecular Weight | 621.64 g/mol |

| Target E3 Ligase | von Hippel-Lindau (VHL) |

| Reactive Group | Primary Alkyl Bromide (-Br) |

| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CCN2C(=O)CCCCCCBr)C(C)(C)C)C=C1 |

Mechanistic Causality: The "Why" Behind the Design

To successfully deploy (S,R,S)-AHPC-CO-C6-Br in drug discovery, one must understand the causality behind its structural components:

-

Stereochemical Specificity: The (S,R,S) conformation of the AHPC core is strictly required for optimal docking into the VHL substrate recognition site. Altering this stereocenter to the (S,S,S) configuration completely abolishes VHL binding. Consequently, the (S,S,S)-AHPC derivative is utilized as the standard negative control in PROTAC assays to prove that degradation is uniquely VHL-dependent[5].

-

Linker Length and Flexibility: The "C6" (hexamethylene) chain provides a specific spatial distance between the E3 ligase and the POI. Linker length dictates the thermodynamics of the ternary complex (POI–PROTAC–E3). An aliphatic chain is chosen for its hydrophobicity and flexibility, allowing the system to sample multiple conformations to achieve the optimal protein-protein interaction (PPI) required for polyubiquitination[].

-

Bromide Leaving Group: The terminal primary bromide is an excellent leaving group for SN2 reactions. It allows for straightforward, single-step conjugation to target ligands containing primary/secondary amines, phenols, or thiols, bypassing the need for complex coupling reagents (like HATU or EDC) required for carboxylic acid linkers[1].

Experimental Workflows and Protocols

Protocol 1: Synthesis of a PROTAC via SN2 Alkylation

This self-validating protocol describes the conjugation of a nucleophile-bearing target ligand to the (S,R,S)-AHPC-CO-C6-Br building block.

-

Preparation: Dissolve 1.0 equivalent of the target ligand (e.g., an amine-bearing kinase inhibitor) and 1.1 equivalents of (S,R,S)-AHPC-CO-C6-Br in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) to act as a proton scavenger and activate the nucleophile.

-

Reaction: Stir the mixture at 40–60°C under an inert nitrogen atmosphere for 12–24 hours.

-

Validation (Crucial Step): Monitor the reaction via LC-MS. The reaction is confirmed complete when the target ligand peak disappears and a new peak corresponding to the[M+H]+ mass of the PROTAC appears.

-

Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions to obtain the PROTAC as a solid powder.

Protocol 2: In Vitro VHL Recruitment and Degradation Assay

-

Cell Treatment: Seed target cells (e.g., HeLa or Ba/F3) in a 6-well plate. Treat with the synthesized PROTAC at varying concentrations (1 nM to 10 μM) for 4–24 hours[2]. Include a vehicle (DMSO) control and an (S,S,S)-AHPC PROTAC negative control to validate VHL dependence[5].

-

Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein and resolve via SDS-PAGE.

-

Analysis: Probe for the POI, VHL, and a loading control (e.g., GAPDH). A successful PROTAC will show dose-dependent depletion of the POI. Note: Watch for the "hook effect" at high concentrations, where binary complexes outcompete ternary complexes, leading to reduced degradation.

Visualizations

Figure 1: Mechanism of Action for PROTACs derived from (S,R,S)-AHPC-CO-C6-Br.

Figure 2: Chemical synthesis workflow for PROTAC generation via SN2 alkylation.

References

-

(S,R,S)-AHPC-CO-C6-Br - Tenova Pharma. tenovapharma.com. 1

-

(S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1) - MedchemExpress.com. medchemexpress.com.2

-

(S,R,S)-AHPC-Me - (CAS 1948273-02-6) - Products - BOC Sciences. bocsci.com.

-

(S,R,S)-AHPC hydrochloride = 97 1448189-80-7 - Sigma-Aldrich. sigmaaldrich.com.

-

(S,S,S)-AHPC hydrochloride (Synonyms: (S,S,S)-VH032-NH2 hydrochloride). medchemexpress.com. 5

-

(S,R,S)-AHPC-CO-C6-Br Formula Weight - Tenova Pharma. tenovapharma.com. 4

Sources

Technical Guide: VH032-Alkyl-Bromide Linkers for PROTAC Synthesis

Executive Summary

This technical guide details the strategic application of VH032-alkyl-bromide intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers are ubiquitous for their solubility, alkyl linkers offer a distinct advantage in membrane permeability and rigidification of the ternary complex.

This document provides a self-validating workflow for conjugating VH032-alkyl-bromide motifs to target protein ligands (warheads), optimizing linker length, and validating the resulting degraders. It addresses the specific chemical challenges of nucleophilic substitution (

The Architecture of VHL-Recruiting PROTACs

Why VH032?

VH032 is a potent, high-affinity ligand (

The Alkyl-Bromide Advantage

The "Alkyl-Bromide" moiety serves as a pre-functionalized electrophilic handle.

-

Chemical Utility: The terminal bromide acts as a distinct leaving group, allowing for rapid "click-like" conjugation to warheads bearing nucleophiles (phenols, amines, or thiols) via

reactions. -

Physicochemical Profile: Unlike PEG, alkyl chains are lipophilic. This counteracts the high polar surface area (PSA) often found in PROTACs, potentially improving passive cell membrane permeability.

Mechanism of Action

The PROTAC functions as a bridge, inducing a de novo protein-protein interaction (PPI) between VHL and the POI. This proximity facilitates the transfer of Ubiquitin (Ub) from an E2 enzyme to a surface lysine on the POI.

Figure 1: The catalytic cycle of VHL-mediated protein degradation. The alkyl linker dictates the spatial arrangement within the ternary complex.

Chemical Dynamics & Synthesis Strategy

The Reagents

The synthesis relies on a nucleophilic substitution where the Warhead (Nucleophile) attacks the VH032-Alkyl-Bromide (Electrophile).

-

Electrophile: VH032-Linker-Br (e.g., VH032-C4-Br, VH032-C6-Br).

-

Note: These are often derived from VH032-amine coupled with bromo-carboxylic acids or VH032-phenol alkylated with dibromoalkanes.

-

-

Nucleophile: Target Ligand with -OH (Phenol), -NH (Amine), or -SH (Thiol).

-

Base:

-

For Phenols:

or -

For Amines: DIPEA (Hünig's base) or TEA.

-

Experimental Protocol: Conjugation Workflow

Objective: Synthesize a PROTAC by conjugating a phenol-based Warhead to VH032-C6-Bromide.

Materials:

-

Warhead (1.0 eq)

-

VH032-C6-Bromide (1.2 eq)

- (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Potassium Iodide (KI) (0.1 eq, catalytic - Critical for Finkelstein acceleration)

Step-by-Step Methodology:

-

Activation: In a flame-dried vial, dissolve the Warhead (e.g., 0.1 mmol) in anhydrous DMF (1.0 mL). Add

(0.3 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -

Coupling: Add VH032-C6-Bromide (0.12 mmol) dissolved in minimal DMF.

-

Catalysis: Add catalytic KI. Why? Iodide displaces bromide to form a more reactive alkyl iodide intermediate in situ (

acceleration). -

Reaction: Heat to 60°C. Monitor via LC-MS every 2 hours.

-

Checkpoint: Look for the disappearance of the Warhead mass and appearance of Product mass (

).

-

-

Workup:

-

Dilute with EtOAc (15 mL).

-

Wash with 5% LiCl solution (x3) to remove DMF. Trustworthiness: Water washes are insufficient to remove DMF; LiCl is required to prevent DMF from carrying into the organic layer.

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Figure 2: Synthesis workflow for VH032-Alkyl-Bromide conjugation. The LC-MS checkpoint is critical for yield optimization.

Linkerology: Optimization & Data Interpretation[2][3][4][5]

The length of the alkyl chain (C2 vs C4 vs C6) fundamentally alters the degradation efficiency. This is not just about reach; it is about the thermodynamics of the ternary complex .

The "Goldilocks" Zone

-

Too Short (C2-C3): Steric clash prevents the E3 ligase and POI from approaching. No ubiquitination.

-

Optimal (C4-C8): Allows formation of a cooperative ternary complex where protein-protein interfaces stabilize the binding.

-

Too Long (>C10): The "Hook Effect" dominates. The PROTAC binds both proteins independently but fails to bring them together effectively due to high entropic penalty (the "floppy" linker problem).

Comparative Data: Linker Length vs. Degradation ( )

Hypothetical data representative of typical VHL-PROTAC SAR (Structure-Activity Relationship).

| Linker Type | Chain Length | Permeability (PAMPA) | ||

| Alkyl | C2 (Ethyl) | >10,000 | <10 | High |

| Alkyl | C4 (Butyl) | 150 | 85 | High |

| Alkyl | C6 (Hexyl) | 15 | 98 | Medium |

| Alkyl | C8 (Octyl) | 45 | 90 | Medium |

| PEG | PEG-2 | 200 | 80 | Low |

Analysis: The C6 alkyl linker often provides the optimal balance of flexibility and constraint for VHL systems, frequently outperforming PEG equivalents in cellular potency due to better permeability [1, 2].

Troubleshooting & Scientific Integrity

Self-Validating Systems

-

The Negative Control: Always synthesize the Diastereomer Control . VH032 contains a hydroxyproline in the (S,R) configuration. Synthesize the (S,S) isomer (often called the "epimer"). It binds VHL with negligible affinity. If your PROTAC works but the epimer version does not, the mechanism is on-target (VHL-dependent).

-

Competition Assay: Pre-treat cells with free VH032 (10-50

M). This should rescue the POI from degradation by competing for the E3 ligase.

Common Pitfalls

-

Hydrolysis: Alkyl bromides can hydrolyze to alcohols if stored in wet DMSO/DMF. Solution: Store solid VH032-alkyl-Br at -20°C under argon.

-

Beta-Elimination: Using strong bases (like NaH) or high heat can cause elimination of the bromide to an alkene. Solution: Use milder bases (

, DIPEA) and keep T < 80°C.

References

-

Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia-inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry. Link

-

Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

Sources

Advanced Design and Application of VHL Ligand-Linker Conjugates with C6 Alkyl Chains in Targeted Protein Degradation

Introduction: The Evolution of Linkerology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) protein is one of the most widely hijacked E3 ligases, typically recruited using hydroxyproline derivatives such as (S,R,S)-AHPC (often referred to as VH032)[1].

Historically, polyethylene glycol (PEG) chains were the default choice for linkers due to their high aqueous solubility and synthetic tractability. However, as PROTAC development has shifted from in vitro tool compounds to clinical therapeutics, alkyl linkers—specifically the C6 hexamethylene chain —have emerged as a superior choice for optimizing cellular permeability, pharmacokinetic (PK) profiles, and ternary complex thermodynamics[].

This technical guide explores the mechanistic causality, physicochemical advantages, and experimental workflows for utilizing VHL-C6 alkyl ligand-linker conjugates.

Mechanistic Rationale: Why the C6 Alkyl Chain?

As a Senior Application Scientist, I emphasize to my teams that the linker is not a passive spacer; it is an active participant in the degradation machinery. The choice of a C6 alkyl chain over a PEG equivalent is driven by three fundamental principles:

A. Overcoming the "Beyond Rule of 5" Permeability Barrier

PROTACs inherently violate Lipinski’s Rule of 5, often possessing molecular weights >800 Da. PEG linkers introduce multiple ether oxygens, which act as hydrogen bond acceptors. Each exposed hydrogen bond acceptor significantly increases the Polar Surface Area (PSA) and the desolvation penalty required for the molecule to cross the hydrophobic lipid bilayer. By replacing a PEG2 or PEG3 linker with a C6 aliphatic chain, we eliminate these oxygen atoms. This reduction in PSA dramatically enhances passive membrane permeability, leading to higher intracellular concentrations of the degrader[].

B. Spatial Geometry and Ternary Complex Stabilization

Targeted degradation relies on the formation of a stable, productive Ternary Complex [POI : PROTAC : VHL] . The linker must be long enough to prevent steric clashes between the POI and VHL, but short enough to avoid a high entropic penalty upon binding. A C6 alkyl chain provides a linear extension of approximately 7.5 to 8.5 Å. In many systems, such as HDAC6-targeting PROTACs, this specific distance is optimal. For instance, conjugating a VHL ligand to Nexturastat A via a C6 linker yielded a highly potent degrader with a DC50 of 4.3 nM, significantly outperforming analogues with shorter or overly flexible linkers[3].

C. Modulating Target Affinity

In specific nucleic-acid-binding PROTACs (e.g., rG4-PROTACs targeting DHX36), the hydrophobicity of the C6 chain can influence the binding kinetics. While PEG linkers might offer slightly higher raw binding affinity in some aqueous assays, the C6 linker provides a balanced profile that ensures the molecule actually reaches the intracellular target to exert its effect[4].

Caption: Mechanism of Action: VHL-C6 PROTAC mediating ternary complex formation and POI degradation.

Physicochemical Comparison: C6 Alkyl vs. PEG Linkers

To rationally design a PROTAC, one must balance lipophilicity and solubility. The table below summarizes the theoretical and observed physicochemical shifts when transitioning from standard PEG linkers to a C6 alkyl chain.

| Linker Type | Atom Length | Number of H-Bond Acceptors | Relative Lipophilicity (LogP) | Typical Cell Permeability (PAMPA) | Primary Application |

| C6 Alkyl | 6 | 0 | High | Excellent | Lead optimization, in vivo PK enhancement |

| PEG2 | 8 | 2 | Low | Moderate | Early in vitro tool compounds, highly lipophilic POI ligands |

| PEG4 | 14 | 4 | Very Low | Poor | Systems requiring long spatial separation |

| C3-PEG1-C3 | 9 | 1 | Medium | Good | Hybrid approach balancing solubility and permeability |

Experimental Methodologies & Workflows

To ensure scientific integrity, every PROTAC development campaign must utilize self-validating protocols. Below are the standard operating procedures for synthesizing and validating a VHL-C6 PROTAC.

Protocol 1: Chemical Synthesis via Amide Coupling

The most efficient way to generate a VHL-C6 PROTAC is to use a commercially available building block, such as (S,R,S)-AHPC-amido-C6-acid (CAS: 2172819-75-7)[5], and couple it to a POI ligand bearing a primary amine.

Causality Check: We use HATU as the coupling reagent because it is highly efficient for sterically hindered substrates, minimizing epimerization. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

-

Preparation: Dissolve 1.0 eq of the POI-NH2 ligand and 1.1 eq of (S,R,S)-AHPC-amido-C6-acid in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 eq of HATU to the mixture. Stir for 5 minutes at room temperature to allow the formation of the active ester.

-

Coupling: Add 3.0 eq of DIPEA dropwise. The reaction will typically turn slightly yellow. Stir under a nitrogen atmosphere for 2–4 hours.

-

Monitoring: Monitor reaction progression via LC-MS. The C6 aliphatic chain lacks UV chromophores, so rely on the mass of the POI and VHL ligand for detection.

-

Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: Self-Validating Cellular Degradation Assay

To prove that the reduction in target protein is due to PROTAC-mediated degradation (and not simple transcriptional inhibition or cytotoxicity), the assay must include a proteasome rescue arm.

-

Cell Seeding: Seed the target cell line (e.g., HeLa or HCT116) in 6-well plates at

cells/well. Incubate overnight. -

Treatment Preparation: Prepare a concentration gradient of the VHL-C6 PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 μM) in DMSO. Ensure final DMSO concentration in media is

. -

Validation Controls (Critical Step):

-

Vehicle Control: 0.1% DMSO.

-

Rescue Arm: Pre-treat one set of wells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

-

Competition Arm: Pre-treat one set of wells with 10 μM of free VH032 ligand to saturate VHL receptors.

-

-

Incubation: Add the PROTAC and incubate for 12–24 hours.

-

Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein, run on SDS-PAGE, and probe for the POI, VHL, and a loading control (e.g., GAPDH).

-

Interpretation: A true VHL-C6 PROTAC will show dose-dependent POI depletion, which is completely reversed in the MG132 and free-VH032 control arms.

Caption: Step-by-step workflow from chemical synthesis of C6-PROTACs to cellular validation.

Conclusion

The transition from PEG to C6 alkyl linkers represents a maturation in PROTAC design. By strategically utilizing VHL ligand-linker conjugates with a C6 chain, researchers can effectively bypass the permeability limitations of traditional degraders, driving higher intracellular accumulation and more robust ternary complex formation. When integrated with rigorous, self-validating biochemical assays, C6-linked PROTACs offer a highly reliable scaffold for advancing targeted protein degradation therapeutics.

References

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI.[Link]

-

RNA G-quadruplex structure-based PROTACs for targeted DHX36 protein degradation and gene activity modulation in mammalian cells. NIH / PMC.[Link]

Sources

Technical Guide: (S,R,S)-AHPC-CO-C6-Br for PROTAC Development

[1][2]

Executive Summary

(S,R,S)-AHPC-CO-C6-Br is a specialized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It combines the high-affinity VHL-recruiting ligand VH032 (specifically the (S,R,S) stereoisomer) with a 6-carbon alkyl bromide linker .[1][2][3] This electrophilic handle allows for direct conjugation to target protein ligands via nucleophilic substitution, streamlining the generation of degrader libraries.[1][2][3]

This guide details the physicochemical properties, mechanism of action, and experimental protocols for utilizing this building block in targeted protein degradation (TPD) research.[2][3]

Chemical Identity & Properties

Nomenclature and Classification[1]

-

Common Name : (S,R,S)-AHPC-CO-C6-Br

-

Synonyms : VH032-C6-Br; VHL Ligand-Linker Conjugate (Alkyl-Br)[1][3]

-

Functional Class : PROTAC Building Block / E3 Ligase Ligand-Linker

Physicochemical Data

| Property | Value | Notes |

| CAS Number | Not Assigned | Specific conjugate often listed by catalog ID (e.g., Tenova Pharma).[1][2][3][5][6] Parent VH032 CAS: 1448297-52-6.[1][4][6][7][8][9][10][11] |

| Molecular Weight | 621.64 g/mol | Based on free base form.[1][3] |

| Molecular Formula | C₂₉H₄₁BrN₄O₄S | Contains one Bromine atom (isotopic pattern will show 79Br/81Br doublet).[2][3] |

| Solubility | DMSO (>50 mg/mL), DMF | Poorly soluble in water; requires organic co-solvent.[2][3] |

| Appearance | White to Off-white Solid | Hygroscopic; store desicated.[1][2][3] |

| Purity Standard | ≥95% (HPLC) | Essential to avoid competitive inhibition by hydrolyzed byproducts.[2][3] |

Structural Composition

The molecule consists of three distinct functional domains:

-

VHL Ligand : (S,R,S)-AHPC (4-hydroxyproline derivative) binds the Von Hippel-Lindau E3 ligase.[1][2][3]

-

Linker : A 6-carbon aliphatic chain (hexanoyl) provides flexibility and spatial separation.[1][2][3]

-

Warhead : A terminal primary alkyl bromide (-CH₂Br) serves as the electrophile for conjugation.[1][2][3]

Mechanism of Action: PROTAC Design

(S,R,S)-AHPC-CO-C6-Br functions as the "engine" of a PROTAC molecule.[1][2] Once conjugated to a target ligand, the resulting chimera induces the formation of a ternary complex (Target Protein : PROTAC : VHL E3 Ligase).[2][3] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, flagging it for proteasomal degradation.[2][3][12]

Pathway Visualization

The following diagram illustrates the workflow from the building block to the functional degradation event.

Caption: Logical flow from chemical synthesis (SN2 conjugation) to biological effect (Target Degradation).

Experimental Protocols

Synthesis: Conjugation to Target Ligand

The alkyl bromide moiety reacts readily with nucleophiles.[1][2][3] The most common reaction is an SN2 alkylation with a secondary amine or a phenolic hydroxyl group on the target ligand.[1][2][3]

Standard Protocol (Nucleophilic Substitution):

-

Preparation : Dissolve the Target Ligand (1.0 equiv) containing a nucleophilic amine/hydroxyl in anhydrous DMF or DMSO.[2][3]

-

Linker Addition : Add (S,R,S)-AHPC-CO-C6-Br (1.1–1.2 equiv).[1][2][3]

-

Reaction : Stir at room temperature (25°C) for 4–16 hours.

-

Note: If reaction is sluggish, heat to 40–60°C, but monitor for hydrolysis of the bromide.

-

-

Monitoring : Check by LC-MS. Look for the disappearance of the bromide peak (M+2 pattern) and appearance of the product mass.[2][3]

-

Purification : Dilute with water/brine and extract with EtOAc (if hydrophobic) or purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).[2][3]

Quality Control & Self-Validation

To ensure trustworthiness of the data, every synthesized batch must undergo the following validation steps:

-

Identity Check (NMR) : Verify the integrity of the stereocenters in the AHPC moiety.[2][3] The trans-4-hydroxyproline stereochemistry is critical for VHL binding.[1][3]

-

Isotopic Pattern (LC-MS) : Before conjugation, the starting material must show the characteristic 1:1 doublet for Bromine (⁷⁹Br/⁸¹Br).[2][3] After conjugation, this doublet must disappear.[1][2][3]

-

Negative Control Synthesis : Synthesize the (S,S,S)-diastereomer (using the inactive epimer of VH032) alongside the active PROTAC. This control PROTAC should bind the target but fail to recruit VHL, proving that degradation is E3-dependent [1].

Handling and Stability Guide

-

Storage : Store solid powder at -20°C . Keep desiccated.

-

Solution Stability : Solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the alkyl bromide.[1][3]

-

Light Sensitivity : Alkyl bromides can be light-sensitive over long periods; store in amber vials.[1][2][3]

-

Safety : Treat as a potential alkylating agent.[1][2][3] Wear gloves and handle in a fume hood.[1][2][3]

References

-

Gadd, M. S., et al. (2017).[2][3] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13(5), 514-521.[2][3] Link

-

Buckley, D. L., et al. (2012).[2][3] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468.[2][3] Link[2][3]

-

Tenova Pharma . "(S,R,S)-AHPC-CO-C6-Br Product Data Sheet." Tenova Pharma Catalog. Link

-

MedChemExpress . "VHL Ligand-Linker Conjugates and PROTAC Design." MCE Technical Guide. Link

Sources

- 1. PROTAC Linker | AxisPharm [axispharm.com]

- 2. (S,R,S)-AHPC-C6-CO2H hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S,R,S)-AHPC-C6-CO2H hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1448297-52-6 | CAS DataBase [m.chemicalbook.com]

- 5. (S,R,S)-AHPC-amido-C6-acid, 2172819-75-7 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. a2bchem.com [a2bchem.com]

- 9. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 1448297-52-6 [chemicalbook.com]

- 10. Synthonix, Inc > Building Blocks > 1448297-52-6 | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [synthonix.com]

- 11. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 1448297-52-6 [chemicalbook.com]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: VHL E3 Ligase Recruitment via (S,R,S)-AHPC Derivatives

This guide serves as an advanced technical resource for the application of (S,R,S)-AHPC derivatives (synonymous with VH032-based ligands) in the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Executive Technical Context

In the field of Targeted Protein Degradation (TPD), the term (S,R,S)-AHPC is frequently utilized in vendor catalogs and specific literature to denote the VH032-based ligand scaffold (specifically the amino-functionalized precursors like VH032-NH₂).[1][2]

While "AHPC" historically referred to IAP ligands (3-amino-4-hydroxy-5-phenylpentanoic acid), in the VHL context, it strictly refers to the (S,R,S)-stereoisomer of the hydroxyproline-based peptidomimetic.[1] The high-affinity recruitment of VHL relies entirely on the precise (2S, 4R) stereochemistry of the central hydroxyproline (Hyp) core and the (S) configuration of the adjacent tert-leucine residue.

Target Audience: Medicinal Chemists, Structural Biologists, and TPD Assay Scientists.[1]

Mechanistic Basis of Recruitment

The VHL-Ligand Interface

The VHL protein acts as the substrate recognition subunit of the CRL2-VHL (Cullin2-RING ligase) complex.[3][4] Natural recruitment occurs when VHL recognizes the hydroxylated Proline-564 residue on HIF-1

Structural Determinants of Binding[4][5][6]

-

The Hydroxyproline (Hyp) Pocket: The central (2S, 4R)-4-hydroxyproline ring inserts into a hydrophobic pocket on the VHL

-domain.[1]-

Critical Interaction: The 4-hydroxyl group forms a buried hydrogen bond network with His110 and Ser111 .

-

Stereochemical Imperative: Only the (4R) configuration (trans-4-hydroxy) positions the -OH group correctly.[1] The (4S) isomer (cis) fails to bind, often serving as a negative control (e.g., (S,S,S)-AHPC).[1]

-

-

The "Left-Hand Side" (LHS) Interaction:

-

(S,R,S)-AHPC contains a tert-leucine group (replacing the natural leucine).[1]

-

This bulky hydrophobic group creates a high-affinity "anchor" by displacing water molecules and filling the hydrophobic sub-pocket more effectively than the natural substrate.

-

-

The "Right-Hand Side" (RHS) Extension:

-

Typically features a phenyl-thiazole moiety (in VH032) or a functional handle (in (S,R,S)-AHPC linkers).

-

This region extends towards the solvent interface, making it the ideal attachment point for the linker that connects to the Target Protein (POI) ligand.

-

Mechanism of Action Diagram

The following diagram illustrates the recruitment logic and the formation of the productive Ternary Complex.

Caption: Logical flow of VHL recruitment via (S,R,S)-AHPC derivatives, highlighting the critical transition from binary binding to productive ternary complex formation.

Experimental Protocols for Validation

To validate VHL recruitment using (S,R,S)-AHPC derivatives, researchers must employ a cascade of biophysical and cellular assays.[1]

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay determines the binding affinity (

Reagents:

-

Protein: Recombinant VHL-ElonginB-ElonginC (VBC) complex.[1]

-

Tracer: FAM-labeled HIF-1

peptide (FAM-HIF-1 -

Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.[1]

Step-by-Step Workflow:

-

Tracer Optimization: Titrate VBC protein against fixed FAM-HIF-1

(e.g., 10 nM) to determine the -

Compound Preparation: Prepare a serial dilution of your (S,R,S)-AHPC derivative in DMSO (typically 10-point dose-response).

-

Incubation:

-

Mix VBC protein + FAM-HIF-1

+ Test Compound in 384-well black plates. -

Final DMSO concentration should be <1%.

-

Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

-

Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP vs. log[Compound]. Fit to a competitive binding model (e.g., Cheng-Prusoff equation) to derive

.[1]

Protocol B: HiBiT Cellular Degradation Assay

A self-validating system to confirm that recruitment leads to actual degradation in live cells.[1]

System Logic: The Target Protein (POI) is tagged with an 11-amino acid HiBiT peptide. When the cell is lysed in the presence of LgBiT (Large BiT), a functional luciferase is formed only if the protein has not been degraded.

Workflow:

-

Transfection: Transfect HEK293 or HeLa cells with the HiBiT-POI plasmid.

-

Treatment: Treat cells with (S,R,S)-AHPC PROTAC (0.1 nM – 10

M) for 6–24 hours.[1]-

Control 1: DMSO (Vehicle).

-

Control 2:(S,S,S)-AHPC PROTAC (Negative control epimer; should show no degradation).[1]

-

Control 3: Proteasome inhibitor (MG132) + PROTAC (Rescue experiment).

-

-

Lysis & Detection: Add HiBiT Lytic Detection Reagent containing LgBiT and substrate.

-

Quantification: Measure luminescence. Reduced signal = Degradation.

Quantitative Data Summary (Reference Values)

The following values are standard benchmarks for (S,R,S)-AHPC (VH032) derivatives.

| Parameter | Value / Range | Notes |

| VHL Binding Affinity ( | 100 – 200 nM | Measured via FP or SPR against VBC complex.[1] |

| Stereochemical Selectivity | > 100-fold | (S,S,S) isomer typically shows |

| Cellular DC | 1 – 100 nM | Highly dependent on the POI and Linker length. |

| Dmax (Degradation Max) | > 80% | Required for effective therapeutic relevance. |

Visualization of Experimental Workflow

The following diagram outlines the critical path for validating a new (S,R,S)-AHPC PROTAC.

Caption: Step-by-step validation pipeline from synthesis to cellular mechanistic confirmation.

References

-

Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

-

Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry. Link

-

Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

Sources

- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into Stereoisomerism: A Technical Guide to (S,R,S)-AHPC and (S,S,S)-AHPC for Targeted Protein Degradation

Introduction: The Critical Role of Stereochemistry in VHL-Mediated Protein Degradation

In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a popular and effective choice for this purpose, largely due to the availability of well-characterized, high-affinity small-molecule ligands.[2]

At the heart of VHL-recruiting PROTACs lies a critical, yet often overlooked, aspect: stereochemistry. The precise three-dimensional arrangement of atoms in a VHL ligand can mean the difference between potent protein degradation and complete inactivity. This technical guide provides an in-depth exploration of two closely related stereoisomers of the VHL ligand AHPC (amino-hydroxy-pyrrolidine-carboxamide): the active (S,R,S)-AHPC and its inactive counterpart, (S,S,S)-AHPC.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTACs. We will delve into the structural nuances that dictate biological activity, provide detailed protocols for their characterization and differentiation, and explore the mechanistic underpinnings of their differential engagement with the VHL E3 ligase complex.

The Structural Basis of Differential VHL Binding: A Tale of Two Isomers

The biological activity of AHPC as a VHL ligand is exclusively attributed to the (S,R,S) stereoisomer.[3] The (S,S,S) isomer, while chemically identical in terms of atomic composition and connectivity, serves as an essential negative control in experimental settings due to its inability to effectively bind to the VHL protein.[] This stark difference in activity stems from the specific three-dimensional conformation each isomer adopts and how that conformation complements the VHL binding pocket.

The (S,R,S) configuration is crucial for orienting the key functional groups of the AHPC molecule to form a network of hydrogen bonds and hydrophobic interactions within the VHL binding site. This stereochemistry ensures a high-affinity and specific interaction, which is a prerequisite for the recruitment of the VHL E3 ligase to a target protein.

Mechanism of Action: How (S,R,S)-AHPC Hijacks the Ubiquitin-Proteasome System

The function of (S,R,S)-AHPC is to act as a high-affinity anchor for the VHL E3 ligase within a PROTAC molecule. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein of interest and the other end, via the (S,R,S)-AHPC moiety, binding to VHL. This induced proximity brings the target protein into close contact with the VHL E3 ligase complex.[1]

Once this ternary complex of Target Protein-PROTAC-VHL is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[1] The attachment of a polyubiquitin chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the proteasome, the cell's protein recycling machinery.[5]

dot

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC action.

Quantitative Analysis of VHL Binding Affinity

A critical step in characterizing VHL ligands is to quantify their binding affinity to the VHL protein. This is typically done using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP). For a direct comparison, both (S,R,S)-AHPC and (S,S,S)-AHPC would be subjected to these assays. It is expected that (S,R,S)-AHPC will exhibit a significantly higher binding affinity (lower dissociation constant, Kd) than its (S,S,S) counterpart.

| Parameter | (S,R,S)-AHPC (Expected) | (S,S,S)-AHPC (Expected) |

| VHL Binding Affinity (Kd) | Nanomolar (nM) range | Micromolar (µM) to no significant binding |

| Biological Activity | Active VHL Ligand | Inactive Negative Control |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Express and purify the VHL-ElonginB-ElonginC (VBC) complex.

-

Prepare a concentrated solution of the VBC complex (typically 10-50 µM) in a suitable, degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Prepare solutions of (S,R,S)-AHPC and (S,S,S)-AHPC (typically 100-500 µM) in the identical, matched buffer. Ensure any co-solvent like DMSO is present at the same low percentage in both protein and ligand solutions.

-

-

ITC Experiment:

-

Load the VBC protein solution into the sample cell of the ITC instrument.

-

Load the AHPC isomer solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

-

As a crucial control, perform a titration of the ligand into the buffer alone to determine the heat of dilution, which must be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the heat pulses for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

dot

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

The Physics of Linkerology: Deciphering the Impact of Alkyl Chain Length in VHL PROTAC Design

Executive Summary

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe that the success or failure of a Proteolysis Targeting Chimera (PROTAC) hinges not on the binding affinities of its individual warheads, but on the architecture of the linker connecting them. When designing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, alkyl chains represent one of the most fundamental and widely utilized linker motifs. However, selecting the correct alkyl chain length is not a trivial exercise in synthetic connectivity; it is a rigorous exercise in biophysics and thermodynamics.

This technical guide explores the causal mechanisms behind alkyl linker length optimization, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental workflows to ensure robust PROTAC development.

The Mechanistic Impact of Alkyl Chain Length

The causality behind linker length optimization is straightforward yet profound: the linker must facilitate the formation of a stable, productive ternary complex (Protein of Interest [POI] - PROTAC - VHL). The length of the alkyl chain dictates the spatial geometry and thermodynamic viability of this complex.

Steric Hindrance vs. Positive Cooperativity The primary function of the alkyl linker is to bridge the spatial gap between the POI and VHL. A foundational study on Estrogen Receptor α (ERα) degradation demonstrated that PROTACs with linkers shorter than 12 atoms exhibit almost no degradation activity due to severe steric hindrance 1. Conversely, an optimal linker length allows the proteins to interact favorably without clashing, creating new protein-protein interactions (PPIs) that drive positive cooperativity (α > 1) 2.

The "Molecular Chameleon" Effect and Cell Permeability Alkyl chains offer a high degree of conformational flexibility. In aqueous environments, the hydrophobic nature of the alkyl chain can drive the PROTAC into a collapsed, folded conformation. This "molecular chameleon" behavior shields polar surface areas, significantly enhancing the molecule's ability to passively permeate lipophilic cell membranes—a critical factor for oral bioavailability 3.

The Hook Effect and Entropic Penalties The relationship between linker length and degradation efficacy is non-linear. Excessively long alkyl chains not only increase the molecular weight beyond drug-like properties but also decouple the local concentration effect. This spatial decoupling prevents the E2 ubiquitin-conjugating enzyme from reaching the target lysine residues. Furthermore, high conformational flexibility incurs a massive entropic penalty upon binding, causing the PROTAC to behave as two independent inhibitors and exacerbating the "hook effect" (non-productive binary complex formation) .

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the stark impact of linker length, consider the systematic evaluation of ERα-targeting VHL PROTACs. The data below synthesizes findings where the atom chain length was varied while keeping the warhead binding affinities constant 1.

| PROTAC Variant | Alkyl Chain Length | ERα Binding Affinity | Degradation IC50 | Mechanistic Observation |

| PROTAC 10 | 9 atoms | Unchanged | > 50 µM | Severe steric clash; no ternary complex formed. |

| PROTAC 11 | 12 atoms | Unchanged | ~ 45 µM | Sub-optimal distance; weak cooperativity. |

| PROTAC 12 | 16 atoms | Unchanged | 26 µM | Optimal distance ; strong positive cooperativity. |

| PROTAC 14 | 19 atoms | Unchanged | > 50 µM | Entropic penalty; poor ubiquitination geometry. |

| PROTAC 15 | 21 atoms | Unchanged | > 50 µM | High flexibility leads to non-productive binary binding. |

Table 1: Comparative efficacy of VHL PROTACs targeting ERα as a function of linker length. Because binary binding affinity remains constant, degradation is purely a function of ternary complex geometry.

Visualizing the Degradation Pathway

PROTAC-mediated targeted protein degradation pathway emphasizing the role of the spatial bridge.

Self-Validating Experimental Protocols for Linker Optimization

As a scientist, I do not rely solely on endpoint degradation assays. A robust, self-validating system must decouple ternary complex formation from cellular degradation. Below are the definitive, step-by-step methodologies I employ to empirically validate alkyl linker lengths.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Evaluation

This cell-free assay determines if the alkyl chain length permits cooperative ternary complex formation, isolating biophysics from cellular permeability.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize the purified POI onto a CM5 sensor chip via standard amine coupling until a baseline response of ~1000 RU is achieved.

-

Binary Complex Saturation: Inject a saturating concentration of the VHL-PROTAC binary complex (pre-incubated at a 1:1.2 molar ratio) over the POI-functionalized surface.

-

Kinetics Measurement: Flow the analyte across the chip at a rate of 30 µL/min for 120 seconds (association phase), followed by running buffer for 300 seconds (dissociation phase).

-

Data Analysis: Calculate the cooperativity factor (α) by comparing the binding affinity (Kd) of the PROTAC to the POI in the presence vs. absence of VHL. An α > 1 indicates that the specific alkyl chain length promotes favorable protein-protein interactions without steric clashing.

Protocol 2: In-Cell Western (ICW) Assay for Degradation Kinetics

Once SPR confirms a productive ternary complex, we must validate that the alkyl chain allows for cell permeability and successful ubiquitination in living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed the target cell line (e.g., MCF-7 for ERα) in a 96-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

PROTAC Treatment: Treat cells with a 10-point serial dilution of the PROTAC library (varying alkyl chain lengths from 8 to 22 atoms) for 24 hours. Include a DMSO vehicle control and a proteasome inhibitor (e.g., MG132) control to validate that the degradation mechanism is proteasome-dependent.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

-

Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies against the POI and a loading control (e.g., GAPDH) overnight at 4°C. Follow with near-infrared (NIR) fluorescent secondary antibodies for 1 hour at room temperature.

-

Quantification: Scan the plate using a NIR imaging system. Normalize the POI signal to the GAPDH signal. Plot the normalized intensity against the log of PROTAC concentration to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Self-validating experimental workflow for empirical PROTAC linker optimization.

Conclusion

The design of VHL PROTACs is an exercise in precision engineering. The alkyl chain linker is not merely a passive tether; it is the active director of ternary complex geometry. By understanding the biophysical constraints of steric hindrance and the thermodynamic benefits of the "molecular chameleon" effect, researchers can rationally select linker lengths that maximize degradation efficacy. However, rational design must always be coupled with rigorous, self-validating empirical workflows like SPR and ICW to confirm that the chosen alkyl chain length translates from in silico models to in vitro success.

References

- BenchChem. "The Linker's Pivotal Role: A Comparative Analysis of Linkers in VHL-based PROTACs". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBD-qLjdaP4u-vK_hmc8GkSSySijFzrUwZ8yM2cbDOXR2rPYzIp8A8lIGE7rN0O4n83lnUAhflGG_UyckmPFjvvEhLwaEqy9yl3BUxhOQqeoTV1hWlkkuV-QGVuR-MzLV_m-N5IvhKIdPrKthgS7AA8Cdv_WQT9yYXlqNoFH1_3EvLwS65428kI3e7otvjOUGSKy1VeAuKmA_ZhF0PhheYil-trq0eZp9can92aA==]

- Cyrus, K. et al. "Impact of linker length on the activity of PROTACs". Molecular BioSystems / PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRcrpFPg8dDi19mGyCzm4YHZsi3ziR9-VTQGy1O07rsX8o5-4JNBrePgAJsVP8z2prSB6FW4PskuFY--Qwy91jiRIsOqJCHm56XyEefECaGPr9I1crO6DtVV-dOrEQXfryvj26Tb0UrT4DTDM=]

- BenchChem. "Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO4RGqXuMJXHZsbDoAA0p8vAw29Q8VO1LSKCrkUoLCaFRPaCGlkj87x02zxZ0H9rkjsgvQv1SzrXm_UeFALe6IUO7u_ukYais2WhPHVU3fxGE87xA4MXT2dKOoNjnB2qhovEmcYJ5tSHb7Zqfu6rctfT1hyynKg5j1TxJF_HAhArvtXyi8T7RLRzWCC4ZVwA13NaTLORm0Ocz5xND2V4skceT59x--hvWwiXLcZeDBJgrZqJJwXuKQQ3gesXI=]

- Troup, R. I. et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation". Frontiers in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-wrg6KuZWgGz4xbXChKX_k32HlHx-SlmxllhBXsZ5Lzplh8uLMFVwhEZU76X3XHezXFv9vU8Gh7RgfZJ9jS8fvz8WVeqJhDnY42LUQVAAle9U_SCdPafXqUdpgHwyzni0NMmXGnECOUkwbtWBOtDbrGEA6LkZ-ERanFri8efQnBWDfs2S7WmiKSBg-ohVvJHZ]

- Cecchini, C. et al. "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes". ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjo6ImMNGjypYsQKjzG2e-SY5sFW3CxUG6XLIka7mFNdpVUon4DW4v7VbofwbfKOWc8G1nkPe7QwNWzkwUSssM-qPEeJNgRzYdRTTGew-TRjhGKvVyyY0t-qUC8CHftLzvlk4gNKbPA-bCfSP2otYwQnhwPQ==]

- BOC Sciences. "Exploration and innovation of Linker features in PROTAC design". BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9_RgP0aqY9frry0RB3Gi9rTFsQmLmcru28vl9GkeCM-Z5c4PYpJNbDIYZnoV4myFjjwqPpmGRt13LUGlUbma2XIY021TCh896mX8xhEesO1xCmK4EO1_zDlZIZP-S_FRdVjiTmn-4XJLIY-HGddUA_xiGZv-lkL3w5KLiqLsQv9vUIITjCgfBewJgH8KOGsjABzIwjA=]

Sources

E3 ligase ligand-linker conjugates for targeted protein degradation

A Technical Guide to Rational PROTAC Design

Executive Summary

Targeted Protein Degradation (TPD) has shifted drug discovery from an "occupancy-driven" model to an "event-driven" pharmacology. Unlike traditional inhibitors that require high systemic exposure to maintain target blockade, Proteolysis Targeting Chimeras (PROTACs) act catalytically. A single molecule can induce the degradation of multiple copies of a Protein of Interest (POI).

However, the efficacy of a PROTAC is not merely the sum of its parts.[1] It relies on the formation of a productive ternary complex (

Mechanistic Foundation: The Catalytic Cycle

The PROTAC mechanism relies on hijacking the Ubiquitin-Proteasome System (UPS). The molecule must simultaneously bind the POI and an E3 ligase, bringing them into proximity (induced proximity).[2][5]

The Ternary Complex & Cooperativity

The stability of the ternary complex is defined by the cooperativity factor (

- (Positive Cooperativity): The linker/ligand creates favorable protein-protein interactions (PPIs) between the POI and E3, stabilizing the complex beyond simple affinity.

- (Negative Cooperativity): Steric clashes destabilize the complex.

Key Insight: High binary affinity does not guarantee degradation. A stable, long-lived ternary complex is often more predictive of degradation potency (

Diagram 1: The TPD Catalytic Cycle

This diagram illustrates the event-driven workflow, highlighting the critical "Hook Effect" zone where excess PROTAC inhibits complex formation.

Caption: The catalytic cycle of TPD. Note the "Hook Effect" pathway where saturation prevents ternary complex assembly.[1][5]

The E3 Ligase Ligand: Choosing the Engine

While over 600 E3 ligases exist, the field is dominated by Cereblon (CRBN) and von Hippel-Lindau (VHL). Your choice dictates the physicochemical baseline of your conjugate.

Table 1: Comparative Analysis of Primary E3 Ligands

| Feature | Cereblon (CRBN) Ligands | VHL Ligands |

| Standard Ligand | Thalidomide, Pomalidomide, Lenalidomide | VH032, VL285 |

| Chemical Class | Glutarimide / Phthalimide derivatives | Hydroxyproline mimetics |

| Molecular Weight | Low (~250 Da) | High (~450-600 Da) |

| Physicochemical | High Ligand Efficiency (LE), good permeability. | High TPSA, often requires careful solubility tuning. |

| Binding Mode | "Molecular Glue" potential.[3][9] Acts as a molecular wall. | "Clamp" mechanism.[] High specificity. |

| Exit Vectors | C4 (via aniline) or C5 positions on the phthalimide ring. | Phenolic ether or benzylic positions. |

| Key Risk | Degradation of neosubstrates (e.g., IKZF1/3, SALL4) leading to teratogenicity. | Lower permeability due to size/polarity. |

| Best Use Case | When low MW and oral bioavailability are critical. | When high specificity is required to avoid off-target degradation. |

Expert Insight:

-

CRBN ligands are inherently hydrophobic. If your Warhead is also lipophilic, the resulting PROTAC may suffer from poor solubility.

-

VHL ligands provide a rigid "anchor."[11] The hydroxyproline core is essential for binding; never modify the hydroxy group, as it forms critical hydrogen bonds with Ser111 and His115 of VHL.

Linkerology: The Transmission System

The linker is not a passive connector. It determines the spatial orientation of the ternary complex and the physicochemical properties (LogD, solubility) of the drug.

Linker Composition & Physics

-

PEG (Polyethylene Glycol):

-

Function: Increases water solubility.

-

Drawback: High conformational flexibility (high entropy penalty upon binding). Can be metabolically liable (oxidative cleavage).

-

-

Alkyl Chains:

-

Function: Hydrophobic, metabolically stable.

-

Drawback: Increases LogP, potentially reducing solubility.

-

-

Rigid Linkers (Piperazines, Alkynes, Bicycles):

-

Function: Pre-organizes the molecule to reduce the entropy penalty of binding. Can "lock" the ternary complex into a highly cooperative state.

-

The "Goldilocks" Zone (Length)

-

Too Short: Steric clash prevents E3 and POI from meeting.

-

Too Long: The "effective molarity" decreases; the E3 and POI are tethered but flop around without forming a productive interface.

-

Standard Screen: Synthesize a library of PEG-1, PEG-3, PEG-5, and C4-C10 alkyl linkers to scan for the optimal distance.

Rational Design Workflow

Do not rely on random coupling. Use a convergent synthesis strategy.

Diagram 2: Rational PROTAC Design Workflow

Caption: A convergent workflow prioritizing modular synthesis and early biophysical validation.

Experimental Protocols & Validation

Ternary Complex Formation: TR-FRET Assay

Why: To measure the cooperativity (

Protocol:

-

Labeling: Label the E3 ligase (e.g., CRBN) with a Lanthanide donor (Terbium) and the POI with a fluorescent acceptor (e.g., BODIPY or GFP).

-

Titration: Prepare a serial dilution of the PROTAC (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.5, 0.01% BSA).

-

Incubation: Mix E3 (10 nM), POI (10 nM), and PROTAC. Incubate for 60 mins at RT.

-

Read: Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 490nm/520nm).

-

Analysis: Plot the TR-FRET ratio (520/490).

Cellular Degradation: HiBiT Lytic Assay

Why: Western blots are semi-quantitative and low throughput. HiBiT (Promega) allows precise kinetic monitoring.

Protocol:

-

Engineering: CRISPR-tag the endogenous POI locus with the 11-amino acid HiBiT tag.

-

Seeding: Plate cells (5,000/well) in 96-well plates.

-

Treatment: Treat with PROTAC dose-response for 4–24 hours.

-

Lysis/Detection: Add LgBiT-containing lytic buffer. LgBiT spontaneously binds HiBiT to form active NanoLuc luciferase.

-

Output: Luminescence is directly proportional to POI abundance.

-

Data: Calculate

(concentration for 50% degradation) and

Troubleshooting: The Hook Effect

Symptom: In cellular or biophysical assays, efficacy drops at high PROTAC concentrations.[12]

Cause: Formation of binary complexes (

Solution Strategy:

-

Don't Panic: This confirms the mechanism is event-driven (PROTAC-mediated) rather than inhibition.

-

Check

: If the bottom of the "hook" (the trough) still represents >90% degradation, the window is likely sufficient for therapy. -

Linker Tuning: If the hook occurs too early (low concentration), the cooperativity (

) is likely low. Switch to a more rigid linker to lock the ternary conformation.

References

-

Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[12] Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[12] Link

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. Link

Sources

- 1. icr.ac.uk [icr.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. en.ice-biosci.com [en.ice-biosci.com]

- 4. benchchem.com [benchchem.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. marinbio.com [marinbio.com]

Technical Guide: Solubility and Handling of (S,R,S)-AHPC-CO-C6-Br in PROTAC Synthesis

Topic: (S,R,S)-AHPC-CO-C6-Br Solubility in DMSO and Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

(S,R,S)-AHPC-CO-C6-Br (often referred to as a VHL Ligand-Linker Conjugate) is a critical electrophilic intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the VHL-recruiting ligand (VH032 derivative) linked via an amide bond to a six-carbon alkyl chain terminating in an alkyl bromide.

The solubility of this compound is governed by the duality of its structure: the polar, hydrogen-bonding AHPC (hydroxyproline) core and the lipophilic alkyl-halide tail. Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for both storage and reaction purposes due to its high dielectric constant and aprotic nature, which stabilizes the polar core without triggering premature solvolysis of the reactive bromide handle.

This guide details the physicochemical properties, solubility data, and strict protocols for handling this reactive intermediate to ensure synthetic success and data reproducibility.

Physicochemical Profile & Solubility Logic

To master the handling of (S,R,S)-AHPC-CO-C6-Br, one must understand the competing forces within the molecule:

-

The VHL Ligand (Polar/H-Bonding): The AHPC moiety contains amide bonds, a hydroxyl group, and a thiazole ring. These require a polar solvent to disrupt intermolecular hydrogen bonding (crystal lattice energy).

-

The Linker-Warhead (Lipophilic/Reactive): The hexyl chain is hydrophobic, while the terminal alkyl bromide is an electrophile susceptible to hydrolysis (reaction with water) or solvolysis (reaction with alcohols).

Therefore, the ideal solvent must be:

-

Polar: To dissolve the AHPC core.

-

Aprotic: To prevent reaction with the alkyl bromide.

-

Non-Nucleophilic: To avoid displacing the bromide before the intended conjugation event.

Solubility Compatibility Table

| Solvent | Solubility Rating | Suitability | Technical Notes |

| DMSO | High (>50 mM) | Recommended | Ideal for stock solutions and biological assays. Stabilizes the polar core. |

| DMF | High (>50 mM) | Synthesis Only | Excellent for SN2 conjugation reactions. Harder to remove than EtOH but chemically inert toward the Br group. |

| Ethanol | Moderate | Caution | Risk of Solvolysis. Prolonged storage can lead to ethyl ether formation (displacing Br). Use only for immediate processing. |

| Water | Negligible | Unsuitable | Insoluble. Rapid precipitation occurs. Hydrolysis of the alkyl bromide is a risk at neutral/basic pH. |

| DCM | Low/Moderate | Extraction Only | Poor solubility for the AHPC core; often used during workup but not for stock preparation. |

Detailed Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 10 mM stock solution of (S,R,S)-AHPC-CO-C6-Br in DMSO.

Materials Required[1][2][3][4][5][6][7]

-

(S,R,S)-AHPC-CO-C6-Br (Solid, stored at -20°C).

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vortex Mixer and Ultrasonic Bath .

-

Amber Glass Vials (Borosilicate, screw cap with PTFE liner).

Step-by-Step Methodology

-

Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

-

Scientific Logic:[1] Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis of the alkyl bromide.

-

-

Weighing: Weigh the desired amount (e.g., 5 mg) into an amber glass vial.

-

Calculation: MW ≈ 566-580 g/mol (Check specific batch MW). For 5 mg:

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

If particulates remain, Sonicate at 40 kHz for 60 seconds. Do not heat above 30°C.

-

-

Inspection: The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

-

Aliquot & Storage: Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Workflow Visualization

Diagram 1: Dissolution and Storage Workflow

This workflow ensures the integrity of the reactive "Br" warhead is maintained from powder to freezer.

Caption: Critical path for preparing stock solutions while minimizing hydrolysis risks.

Application Context: PROTAC Synthesis (SN2 Reaction)

The primary utility of (S,R,S)-AHPC-CO-C6-Br is chemically conjugating it to a Target Protein Ligand (POI Ligand) that possesses a nucleophile (amine, hydroxyl, or thiol).

Reaction Conditions

-

Solvent: DMF or DMSO (Anhydrous).[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

-

Stoichiometry: 1.0 eq POI-Nucleophile : 1.1 eq AHPC-Linker-Br.

-

Temperature: Room Temperature to 40°C. Avoid high heat to prevent elimination (alkene formation).

Diagram 2: Conjugation Reaction Logic

This diagram illustrates the chemical pathway where solubility directly impacts yield.

Caption: The SN2 conjugation pathway. Solvent choice is critical to favor Product over Side Products.

Troubleshooting & Stability

Issue: Precipitation upon dilution into aqueous buffer[10]

-

Cause: The hydrophobic C6-Br tail and the AHPC core have low water solubility.

-

Solution: When using the stock for biological assays (e.g., treating cells), ensure the final DMSO concentration is <0.5% (to avoid cytotoxicity) but premix the stock with the medium rapidly.

-

Advanced Formulation: For animal studies, simple DMSO/Water dilution will fail. Use a formulation vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].

Issue: Loss of Reactivity (Degradation)

-

Cause: Hydrolysis of the Alkyl Bromide to an Alcohol (R-Br → R-OH). This renders the molecule inert for conjugation.

-

Diagnosis: LC-MS will show a mass shift of -62 Da (loss of HBr) + 18 Da (water) = Net -44 Da (approx) or -80 (Br) + 17 (OH) = -63 Da shift depending on ionization.

-

Prevention: Store strictly at -80°C. Never store in methanol or ethanol.

References

-

MedChemExpress (MCE). (S,R,S)-AHPC-phenol-alkylC6-amine dihydrochloride Product Guide. Retrieved from [3]

-

BroadPharm. PROTAC Linker Design and Solubility Protocols. Retrieved from

-

TargetMol. VHL Ligand-Linker Conjugates: Handling and Formulation. Retrieved from [4]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Contextual grounding for solubility parameters of alkyl halides in DMSO).

-

BenchChem. Enhancing the Solubility of PROTACs Synthesized with (S,R,S)-AHPC-C1-Br. Retrieved from

Sources

Engineering the Ubiquitin-Proteasome System: The History, Structural Evolution, and Application of VH032-Based VHL Ligands

Executive Overview

The advent of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery paradigm from occupancy-driven pharmacology to event-driven degradation. At the heart of this revolution is the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase (CRL2^VHL) complex[1]. The discovery and optimization of VH032 , a highly potent and specific small-molecule ligand for VHL, provided the critical chemical anchor required to hijack this ligase for therapeutic purposes. This technical whitepaper details the structural evolution of VH032, its optimization into advanced probes like VH298, and the self-validating experimental protocols required to deploy these ligands in Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Foundation: The VHL E3 Ligase and HIF-1α

Under normoxic conditions, the endogenous function of VHL is to regulate the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α at a highly conserved proline residue (Hyp564)[1]. This hydroxylation event creates a high-affinity binding site for VHL, which subsequently recruits HIF-1α to the CRL2 complex for polyubiquitination and proteasomal degradation[2].

By synthesizing small molecules that mimic the hydroxylated proline (Hyp) core, researchers can competitively inhibit VHL. When these ligands are conjugated to a target-binding warhead via a chemical linker, they form a PROTAC, artificially inducing the ubiquitination of disease-causing proteins[1].

Figure 1: Comparison of the endogenous VHL-mediated HIF-1α degradation pathway and PROTAC mechanism.

Structural Evolution: From Peptides to VH032

Early efforts to drug VHL relied on large, peptidic structures derived from the HIF-1α sequence, which suffered from poor cellular permeability and metabolic instability. The breakthrough came with the structure-guided design of small molecules centered around a (2S,4R)-4-hydroxyproline (Hyp) core, which perfectly recapitulates the critical 'hot-spot' of the VHL:HIF-1α protein-protein interaction[3].

The optimization of the left-hand side (LHS) and right-hand side (RHS) of the Hyp core led to the discovery of VH032 . VH032 features a tert-leucine group on the LHS and a phenyl group connected to a methyl thiazole moiety on the RHS. This specific configuration yields an impressive binding affinity (

Ligand Optimization: The Development of VH298 and VH101

To improve binding kinetics and cellular efficacy, VH032 underwent extensive Structure-Activity Relationship (SAR) optimization:

-

VH298: By optimizing the RHS, researchers developed VH298, a highly potent, cell-permeable inhibitor with a

of 80-90 nM[4],. VH298 acts as a chemical probe that selectively stabilizes hydroxylated HIF-1α inside cells, triggering a hypoxic response without the off-target toxicity associated with broad-spectrum PHD inhibitors[4]. -

VH101: Further optimization of the LHS involved replacing the methyl group with a highly constrained cyclopropyl ring and adding an α-fluorine substituent. This generated VH101, which boasts an unprecedented

of 44 nM (a 4-fold increase in binding affinity over VH032)[1],[3].

Quantitative Binding Affinities of VHL Ligands

| Ligand | Target | Key Structural Modification | Primary Application | |

| VH032 | VHL | ~185 nM | Hyp core, LHS tert-leucine, RHS methyl thiazole | Baseline VHL ligand, PROTAC anchor |

| VH298 | VHL | 80 - 90 nM | Optimized RHS | Cellular VHL inhibitor, HIF-1α stabilizer |

| VH101 | VHL | 44 nM | LHS cyclopropyl ring + α-fluorine | High-affinity PROTAC anchor |

| MZ1 | VHL / BRD4 | 6.3 nM ( | VH032 conjugated to JQ1 via PEG linker | BRD4 PROTAC degrader |

(Data aggregated from SPR, ITC, and TR-FRET assay validations[4],,[1],[3],[2])

VH032 in PROTAC Design: Exit Vectors and Permeability

For a VHL ligand to function as a PROTAC anchor, it must possess solvent-exposed "exit vectors"—attachment points where a linker can be conjugated without causing steric clashes in the E3 ligase binding pocket. The terminal amine of the tert-leucine group on the LHS of VH032 serves as the primary exit vector, widely used in early PROTACs like MZ1 (BRD4 degrader) and ARV-771 (BET degrader)[3].

The Permeability Challenge: A major hurdle in PROTAC development is membrane permeability. VH032-based PROTACs often have molecular weights exceeding 900 Da and contain multiple hydrogen bond donors (HBDs), placing them outside traditional Lipinski drug space[5]. To evaluate this, researchers employ Parallel Artificial Membrane Permeability Assays (PAMPA) and Lipophilic Permeability Efficiency (LPE) metrics to rationally design linkers that shield HBDs and improve intracellular accumulation[5].

Self-Validating Experimental Workflows

To ensure scientific rigor, the evaluation of VH032 derivatives and VHL-PROTACs must follow a self-validating workflow. In vitro binding must be correlated with intracellular target engagement to rule out false positives caused by poor membrane permeability.

Figure 2: Self-validating experimental workflow for evaluating VH032-based VHL ligands and PROTACs.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) for PROTAC screening because it requires significantly less recombinant protein and provides critical real-time kinetic parameters (

-

Sensor Chip Preparation: Immobilize biotinylated VCB (VHL-Elongin C-Elongin B) complex onto a Streptavidin (SA) or CM5 sensor chip (aiming for ~2500 RU).

-

Baseline Stabilization: Run running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min at 30°C.

-

Analyte Injection: Inject serial dilutions of the VH032 derivative (e.g., 3.125 nM to 1000 nM) over the flow cells for 60 seconds to measure the association phase.

-

Dissociation & Regeneration: Allow buffer to flow for 120 seconds to measure dissociation. Because VHL ligands typically exhibit fast off-rates, harsh regeneration buffers are rarely required.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate

.

Protocol 2: Cellular Target Engagement via HIF-1α Stabilization

Causality: A compound may exhibit a sub-nanomolar

-

Cell Culture: Seed HeLa or RCC4 cells in 6-well plates and incubate overnight to reach ~80% confluence.

-

Compound Treatment: Treat cells with the VHL ligand at varying concentrations (0.1 µM to 10 µM) for 4-6 hours. Include a DMSO vehicle control (negative) and a known hypoxia mimetic like CoCl₂ (positive control).

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to instantly halt any post-lysis HIF-1α degradation.

-

Immunoblotting: Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α primary antibodies. Use anti-β-actin as a loading control.

-

Quantification: Perform densitometry on the HIF-1α bands to determine the intracellular

of the ligand.

Conclusion

The evolution of VH032 from early peptidic mimics to highly optimized, low-nanomolar binders like VH101 and VH298 represents a masterclass in structure-guided drug design. By understanding the specific exit vectors and physicochemical limitations of these ligands, researchers can effectively harness the VHL E3 ligase to degrade previously "undruggable" targets, cementing VH032's legacy as a cornerstone of modern Targeted Protein Degradation.

References

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL)

- VH-298 | VHL:HIF-α Interaction Inhibitor Source: MedChemExpress URL

- VH298, VHL inhibitor (CAS 2097381-85-4)

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present)

- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL

- Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay Source: ACS Omega / NIH URL

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Conjugation of (S,R,S)-AHPC-CO-C6-Br in PROTAC Synthesis

Introduction to the Building Block

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery by enabling the catalytic destruction of disease-causing proteins. A critical determinant of PROTAC efficacy is the recruitment of an E3 ubiquitin ligase, predominantly the von Hippel-Lindau (VHL) protein[1].

The bifunctional building block (S,R,S)-AHPC-CO-C6-Br serves as a highly efficient, modular starting point for synthesizing VHL-recruiting PROTACs. It combines the high-affinity (S,R,S)-AHPC ligand (which mimics the endogenous VHL substrate, HIF-1α) with a 6-carbon alkyl linker terminating in a reactive bromide[1][2]. This specific architecture allows researchers to bypass complex multi-step linker syntheses and directly conjugate the VHL recruiting moiety to a target ligand.